molecular formula C10H10O4 B140743 1,4-Phenylenediacetic acid CAS No. 7325-46-4

1,4-Phenylenediacetic acid

Cat. No.: B140743
CAS No.: 7325-46-4
M. Wt: 194.18 g/mol
InChI Key: SLWIPPZWFZGHEU-UHFFFAOYSA-N
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Description

1,4-Phenylenediacetic Acid: is an organic compound with the molecular formula C10H10O4 . . This compound is characterized by its two acetic acid groups attached to a benzene ring at the para positions. It is a white to pale yellow powder that is slightly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Phenylenediacetic Acid can be synthesized through various methods. One common method involves the oxidation of p-xylene using potassium permanganate in an alkaline medium . Another method includes the hydrolysis of 1,4-bis(chloromethyl)benzene in the presence of a strong base .

Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic oxidation of p-xylene . This process involves the use of a catalyst such as cobalt or manganese acetate in the presence of air or oxygen at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: 1,4-Phenylenediacetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,4-Phenylenediacetic Acid involves its ability to act as a ligand in coordination chemistry. It can form complexes with metal ions, which can then participate in various chemical reactions. The carboxylic acid groups on the compound can donate electrons to metal ions, forming stable coordination complexes .

Comparison with Similar Compounds

  • 1,3-Phenylenediacetic Acid
  • 1,2-Phenylenediacetic Acid
  • Terephthalic Acid
  • Isophthalic Acid

Comparison: 1,4-Phenylenediacetic Acid is unique due to its para-substitution pattern on the benzene ring, which affects its chemical reactivity and physical properties. Compared to 1,3-Phenylenediacetic Acid and 1,2-Phenylenediacetic Acid, the para-substitution allows for more symmetrical coordination complexes . Terephthalic Acid and Isophthalic Acid, on the other hand, have different substitution patterns and are primarily used in the production of polyesters .

Properties

IUPAC Name

2-[4-(carboxymethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-9(12)5-7-1-2-8(4-3-7)6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWIPPZWFZGHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70223481
Record name p-Phenylenediacetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7325-46-4
Record name 1,4-Benzenediacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7325-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name p-Phenylenediacetic acid
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Record name p-Phenylenediacetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-phenylenediacetic acid
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Synthesis routes and methods

Procedure details

A solution of dimethyl α-[(phenylcarbonyl)amino]-1,4-benzenediacetate (1.00 g, 2.90 mmol) from the Preparation 2 above in 20 ml of 6N HCl is heated at reflux under N2 for 19 hours. The reaction mixture is cooled and extracted with a 1:1 toluene/ether solution (2×40 ml). The aqueous layer is concentrated and the residue dissolved in H2O (10 ml) and freeze-dried. A solid, 1,4-benzenediacetic acid, a-amino-, (±) is obtained (0.72 g, 76%), mp 205° C.
Name
dimethyl α-[(phenylcarbonyl)amino]-1,4-benzenediacetate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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